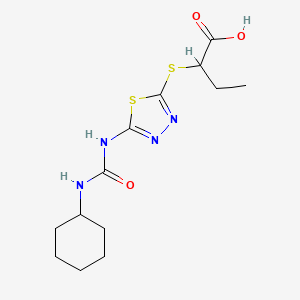

2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid

Description

2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a cyclohexylurea group at position 5 and a butanoic acid moiety linked via a thioether bond at position 2. The thiadiazole ring contributes to metabolic stability and electronic interactions, making it a promising candidate for antimicrobial or enzyme-inhibitory applications.

Properties

IUPAC Name |

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3S2/c1-2-9(10(18)19)21-13-17-16-12(22-13)15-11(20)14-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,18,19)(H2,14,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGZNZDFJCCUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC1=NN=C(S1)NC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid typically involves multiple steps. The process begins with the preparation of the 1,3,4-thiadiazole ring, which is achieved through the cyclization of thiosemicarbazide with carbon disulfide under acidic conditions. The cyclohexylureido group is then introduced via a reaction with cyclohexyl isocyanate. Finally, the butanoic acid moiety is attached through a thiol-ene reaction, where the thiadiazole derivative reacts with but-3-enoic acid under radical initiation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the thiol group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Reaction Conditions

The synthesis often requires controlled temperature conditions, inert atmospheres (e.g., nitrogen), and solvents such as dimethylformamide or dichloromethane. Purification techniques like column chromatography or recrystallization are employed to achieve high purity yields.

Pharmacological Activities

The biological activity of 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid can be categorized into several therapeutic areas:

- Antimicrobial Activity : Thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains.

- Anti-inflammatory Effects : These compounds have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.

- Anticancer Potential : Some studies indicate that thiadiazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes or signaling pathways involved in tumor growth.

Case Studies

- Anticonvulsant Activity : Research has demonstrated that certain thiadiazole derivatives exhibit anticonvulsant properties through mechanisms involving GABAergic pathways and voltage-gated ion channels. For instance, a related compound showed protective effects in seizure models at doses of 100 mg/kg without significant toxicity .

- Antidiabetic Effects : Another study highlighted that derivatives of thiadiazoles could enhance insulin sensitivity and glucose uptake in diabetic models, suggesting potential applications in diabetes management .

- Antitumor Activity : In vitro studies have revealed that specific thiadiazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .

Mechanism of Action

The mechanism of action of 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiadiazole ring and cyclohexylureido group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Substituents on the Thiadiazole Core

- Cyclohexylurea vs. Aromatic/Acyclic Groups: The cyclohexylurea group distinguishes it from compounds like N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) (), which features a benzylthio and phenoxyacetamide substituent. The cyclohexyl group may enhance membrane permeability compared to aromatic substituents, while the urea moiety could facilitate hydrogen bonding with biological targets .

- Butanoic Acid vs. Acetamide/Phenoxy Chains: The butanoic acid side chain contrasts with acetamide or phenoxy groups in compounds like 5e and 5k ().

Bioactivity Profiles

- Antifungal Activity: highlights thiadiazole derivatives with cyclohexylamine and oxadiazole motifs showing anti-Candida activity via ergosterol biosynthesis inhibition. While the target compound’s cyclohexylurea group is distinct from cyclohexylamine, urea derivatives are known to interact with fungal cytochrome P450 enzymes, suggesting a similar mechanistic pathway .

- Enzyme Inhibition: Compounds like (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate (4a) () exhibit glycosidase inhibition due to their acetylated sugar moieties. The target compound’s lack of a carbohydrate moiety may redirect its activity toward non-glycosidase targets, such as proteases or kinases .

Table 1: Comparative Analysis of Key Properties

| Compound Name | Melting Point (°C) | Yield (%) | Bioactivity (IC₅₀/EC₅₀) | Key Substituents |

|---|---|---|---|---|

| Target Compound | Not reported | N/A | Pending data | Cyclohexylurea, butanoic acid |

| 5h (Benzylthio-phenoxyacetamide) | 133–135 | 88 | Antifungal (C. albicans) | Benzylthio, phenoxyacetamide |

| 4a (Acetylated sugar-thiadiazole) | 162–164 | 72 | Glycosidase inhibition | Benzamido, acetylated glucose |

| 5j (4-Chlorobenzylthio derivative) | 138–140 | 82 | Antimicrobial | 4-Chlorobenzyl, phenoxyacetamide |

Mechanistic and Pharmacological Insights

- Lipophilicity vs.

- Target Selectivity : Urea-containing thiadiazoles are reported to inhibit carbonic anhydrases and kinases, whereas acetamide derivatives (e.g., 5e ) may target β-lactamases or bacterial cell walls .

Biological Activity

The compound 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in anticancer and anticonvulsant activities.

Chemical Structure and Synthesis

The compound features a thiadiazole ring, which is known for enhancing biological activity due to its ability to interact with various biological targets. The synthesis typically involves multi-step reactions that include the formation of thiadiazole derivatives through the reaction of cyclohexylurea with thioacetic acid and subsequent modifications to introduce the butanoic acid moiety.

Anticancer Activity

- Mechanism of Action : The presence of the thiadiazole moiety contributes to the compound's lipophilicity, enhancing tissue permeability and interaction with cellular targets. Studies have shown that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells.

- Cytotoxicity Data :

Anticonvulsant Activity

- Efficacy in Models : Thiadiazole derivatives have shown promising results in anticonvulsant models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. For example:

- Mechanistic Insights : The anticonvulsant effects are believed to be mediated through modulation of GABAergic transmission and inhibition of voltage-gated sodium channels, which are critical in controlling neuronal excitability .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is highly influenced by their structural characteristics:

- Substituents : The presence of functional groups such as nitro or chloro at strategic positions enhances both anticancer and anticonvulsant activities .

- Hybrid Derivatives : Compounds that combine thiadiazole with other pharmacophores (e.g., phthalimide) have shown synergistic effects, leading to improved biological profiles .

Case Studies

- Synthesis and Evaluation : In a recent study, several 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic activities against MCF-7 and HeLa cell lines using the MTT assay. The results indicated that compounds containing two phthalimide moieties exhibited significantly enhanced cytotoxicity compared to their counterparts lacking these groups .

- Neurotoxicity Assessment : In vivo studies assessing neurotoxicity using rotarod tests have shown that many thiadiazole derivatives maintain a favorable safety profile while exhibiting potent anticonvulsant effects .

Q & A

Basic: What are the established synthetic routes for 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid?

Methodological Answer:

The synthesis typically involves a two-step strategy:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.

Alkylation : Introduce the thioether-linked butanoic acid moiety using alkylating agents (e.g., brominated carboxylic acid derivatives). For example, potassium salts of 5-amino-1,3,4-thiadiazole-2-thiols are alkylated with bromobutanoic acid derivatives in aqueous ethanol at 0°C . Specific alkylating agents like 2-bromoacetophenone have been used to functionalize the thiadiazole ring, with yields exceeding 80% under optimized conditions .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

Structural validation requires a multi-technique approach:

- 1H NMR : Confirm proton environments (e.g., cyclohexylureido NH signals at δ 7.32 ppm, aromatic protons in alkylated derivatives) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+1] at m/z 252 for related thiadiazole derivatives) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., deviations < 0.3% indicate purity) .

- TLC : Monitor reaction progress and confirm homogeneity .

Advanced: How can computational methods like free energy perturbation (FEP) guide optimization for blood-brain barrier (BBB) penetration?

Methodological Answer:

FEP simulations predict binding free energy changes during structural modifications. For BBB permeability:

Lipophilicity Optimization : Use FEP to evaluate substituent effects on logP (e.g., cyclohexyl groups enhance membrane diffusion) .

Permeability Prediction : Combine FEP with tools like PAMPA-BBB to prioritize derivatives with predicted CNS activity .

Targeted Modifications : Replace polar groups (e.g., acetamide) with bioisosteres (e.g., thioether-linked butanoic acid) to balance solubility and permeability .

Advanced: What strategies resolve discrepancies in bioactivity data among structural analogs?

Methodological Answer:

Contradictory IC50 values (e.g., 3.66 mM vs. 13.88 mM for α-glucosidase inhibitors) can be addressed by:

- Molecular Docking : Compare binding poses to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

- SAR Analysis : Correlate linker length (e.g., butanoic acid vs. shorter chains) and substituent bulkiness (e.g., cyclohexyl vs. phenyl) with activity trends .

- Experimental Validation : Re-test compounds under standardized assay conditions (e.g., pH, enzyme concentration) to minimize variability .

Advanced: How to design derivatives to improve inhibitory activity based on structure-activity relationships (SAR)?

Methodological Answer:

Key design principles include:

- Linker Optimization : Replace butanoic acid with conformationally constrained analogs (e.g., cyclopropane derivatives) to enhance target engagement .

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro) on the cyclohexylureido moiety to strengthen hydrogen bonding .

- Bioisostere Incorporation : Replace the thiadiazole ring with 1,2,4-triazole to modulate solubility without compromising activity .

Basic: What alkylating agents are effective in modifying the 1,3,4-thiadiazole core?

Methodological Answer:

Effective alkylating agents include:

- Brominated Carboxylic Acids : 2-Bromobutanoic acid for introducing the thioether-linked acid moiety .

- Aryl Halides : 2-Bromoacetophenone for arylalkylation (yield: 82%) .

- Heterocyclic Alkylators : 4-(Iodomethyl)-2-phenylthiazole for diversifying the thiadiazole scaffold .

Advanced: How to evaluate membrane permeability using predictive models?

Methodological Answer:

- In Silico Tools : Use QikProp or SwissADME to predict logBB (brain/blood partition coefficient). For example, a logBB > 0.3 suggests BBB penetration .

- In Vitro Assays : Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to measure passive diffusion .

- Molecular Dynamics (MD) : Simulate lipid bilayer interactions to identify permeability bottlenecks (e.g., polar surface area > 90 Ų reduces penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.